

Elemental analysis reference data for C₁₄H₂₀N₂O

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Compound of Interest

Compound Name: 1-(2-Methylbenzoyl)piperidin-4-amine

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To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Elemental Analysis Reference Data & Characterization Guide for C₁₄H₂₀N₂O (4-HO-DET & Isomers)

Executive Summary

The molecular formula C₁₄H₂₀N₂O represents a critical intersection in pharmaceutical and forensic analysis, most notably corresponding to 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), a psilocybin analog of significant research interest, and Pyrrocaine, a local anesthetic.

This guide serves as a definitive reference for validating C₁₄H₂₀N₂O. Unlike standard datasheets, we compare the "performance" of Combustion Elemental Analysis (CHN) against modern spectroscopic alternatives (HRMS, qNMR) to determine the most robust workflow for purity certification. We also address the critical issue of salt form stoichiometry, a common failure point in the analysis of tryptamine derivatives.

Part 1: Reference Data & Theoretical Composition

In drug development, the "Gold Standard" for purity is often defined by the agreement between theoretical and experimental elemental composition (typically within

). Below are the calculated reference values for the freebase and common salt forms.

Table 1: Theoretical Elemental Composition (Weight %)

Element	Freebase (C ₁₄ H ₂₀ N ₂ O)	HCl Salt (C ₁₄ H ₂₀ N ₂ O · HCl)	Fumarate (1:1) (C ₁₈ H ₂₄ N ₂ O ₅)
MW (g/mol)	232.32	268.79	348.39
Carbon (C)	72.38%	62.56%	62.05%
Hydrogen (H)	8.68%	7.88%	6.94%
Nitrogen (N)	12.06%	10.42%	8.04%
Oxygen (O)	6.89%	5.95%	22.96%
Chlorine (Cl)	—	13.19%	—

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Critical Note on Hygroscopicity: Tryptamine salts (HCl, Fumarate) are notoriously hygroscopic. A deviation in %H > 0.4% often indicates retained moisture rather than synthetic impurity. See Protocol A for drying instructions.

Part 2: Performance Comparison – The Analytical Triad

Is Elemental Analysis (EA) still relevant? Below we compare the performance of Combustion Analysis (The Product) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Comparative Analysis: Validating C₁₄H₂₀N₂O

Feature	Method A: Combustion Analysis (CHN)	Method B: HRMS (Orbitrap/Q-TOF)	Method C: qNMR (1H)
Primary Output	Bulk Purity (% w/w)	Exact Mass / Formula ID	Structural Purity & Molar Ratio
Isomer Differentiation	Fail (Cannot distinguish 4-HO-DET from Pyrrocaine)	Fail (Identical exact mass 232.1576)	Excellent (Distinct splitting patterns)
Inorganic Detection	Excellent (Residue indicates inorganic salts)	Poor (Inorganics often invisible)	Poor (Inorganics invisible)
Solvent/Water Detection	Good (Deviations in C/H ratios)	Poor (Desolvation occurs in source)	Excellent (Visible solvent peaks)
Sample Requirement	High (~2–5 mg, destructive)	Low (<0.1 mg)	Moderate (~5–10 mg, non-destructive)
Verdict	Indispensable for Bulk Certification	Indispensable for Identity	Best for Potency Assignment

Expert Insight: The "Isomer Trap"

Relying solely on HRMS for C₁₄H₂₀N₂O is dangerous. 4-HO-DET (Indole core) and Pyrrocaine (Acetanilide core) share the exact mass (

-).
- Performance Win: CHN Analysis validates the bulk material state (e.g., is it a hydrate? Is there trapped solvent?), which HRMS misses.
 - Performance Gap: CHN cannot prove you have the correct isomer.
 - Solution: The "Triad Approach" (CHN + HRMS + NMR) is the only self-validating system.

Part 3: Experimental Protocols

Protocol A: Combustion Analysis of Labile Tryptamines

Objective: Accurate CHN determination of 4-HO-DET without oxidation artifacts.

Reagents & Equipment:

- Microbalance (readability 0.001 mg).
- Tin capsules (pressed).
- Vacuum drying oven.
- Certified Acetanilide Standard (C=71.09%, H=6.71%, N=10.36%).

Step-by-Step Methodology:

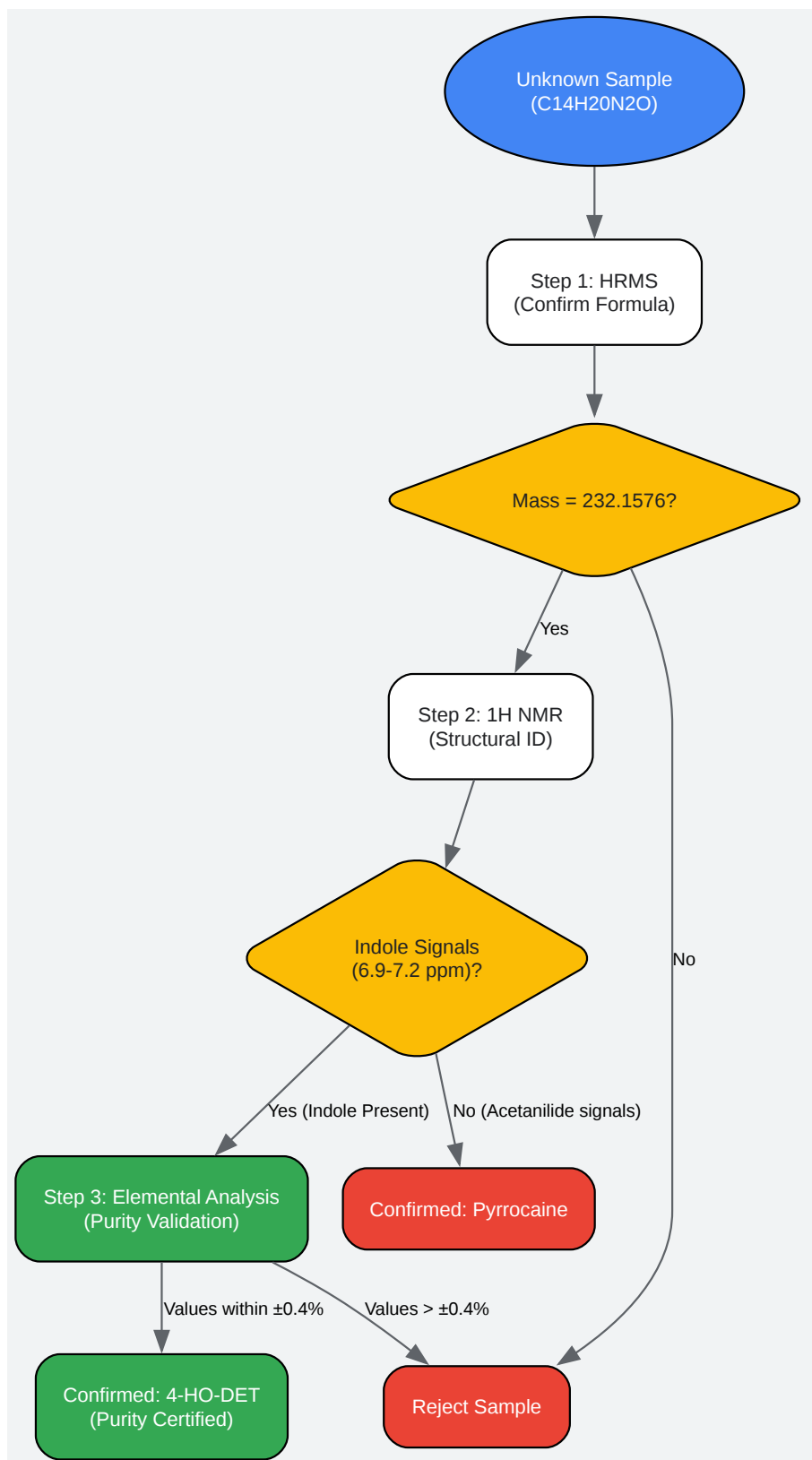
- Pre-Drying (Crucial):
 - 4-HO-DET is sensitive to oxidation (turning blue/green). Do not heat >60°C in air.
 - Place sample in a vacuum oven at 40°C for 4 hours over desiccant.
 - Why? Removes surface moisture that artificially inflates %H and dilutes %C and %N.
- Weighing:
 - Tare the empty tin capsule.
 - Accurately weigh 2.0 ± 0.2 mg of dried sample.
 - Fold the capsule tightly to exclude air (minimizes atmospheric nitrogen blank).
- Combustion:
 - Furnace Temperature: 980°C (ensure complete combustion of the indole ring).
 - Carrier Gas: Helium (Grade 5.0).

- Oxygen Dosing: 15 mL (optimized for ~2mg organic).
- Calibration:
 - Run a "Conditioning" blank.
 - Run K-factor calibration using Acetanilide (bracket the sample weight).
- Validation Criteria:
 - Acceptance Range: Theoretical \pm 0.4%.[\[1\]](#)
 - If %C is low but %H is high: Sample is wet. Recalculate for Monohydrate ().

Part 4: Visualization & Logic Flow

Diagram 1: The Isomer Differentiation & Purity Workflow

This logic tree guides the researcher through the validation process, ensuring no false positives between 4-HO-DET and Pyrrocaine.

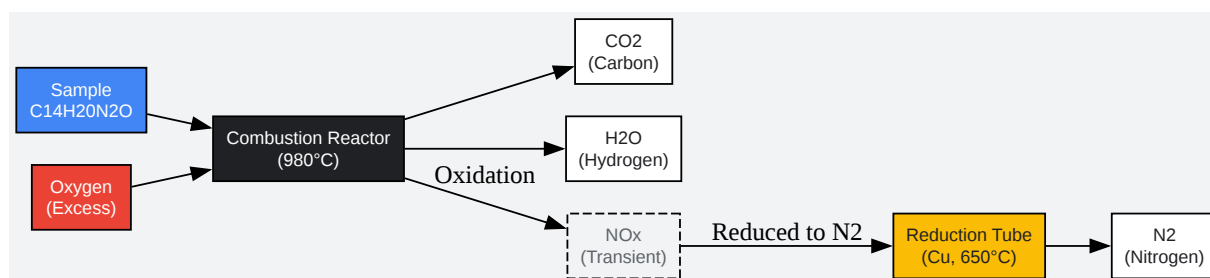


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Caption: Analytical decision matrix for distinguishing C₁₄H₂₀N₂O isomers and certifying purity.

Diagram 2: Combustion Analysis Mechanism (C₁₄H₂₀N₂O)

Visualizing the conversion of the analyte into measurable gases.



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Caption: Stoichiometric conversion flow in CHN analysis. Note the reduction of NO_x to N₂ for detection.

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